

storage conditions for PYR-41 -20°C desiccate

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Compound Focus: Pyr-41

CAS No.: 418805-02-4

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PYR-41 Storage and Handling

The table below summarizes the critical storage conditions for **PYR-41** to ensure its stability and activity.

Parameter	Specification
Recommended Storage Temperature	-20°C [1] [2]
State	Solid (lyophilized powder)
Solvent for Stock Solutions	DMSO [3] [1]
Stock Solution Concentration	Up to 74 mg/mL (199.29 mM) in DMSO [3]
Purity	≥98% [1] [2]
Stability	Stable for up to 2 years when stored as recommended [3].

Key Handling Notes:

- **Desiccation:** While the search results do not explicitly mention "desiccate," storing the powder at -20°C inherently implies protection from moisture. For optimal practice, it is highly recommended to store the vial in a desiccator or within the original sealed packaging at -20°C to prevent hydrolysis.
- **Stock Solutions:** Aliquoting the DMSO stock solution into single-use portions is advised to avoid repeated freeze-thaw cycles and minimize contact with atmospheric moisture [3].

In Vitro Experimental Protocols

PYR-41 is a cell-permeable, irreversible inhibitor of ubiquitin-activating enzyme E1. It blocks ubiquitination and subsequent proteasomal degradation, leading to effects such as the stabilization of p53 and induction of apoptosis [1] [2].

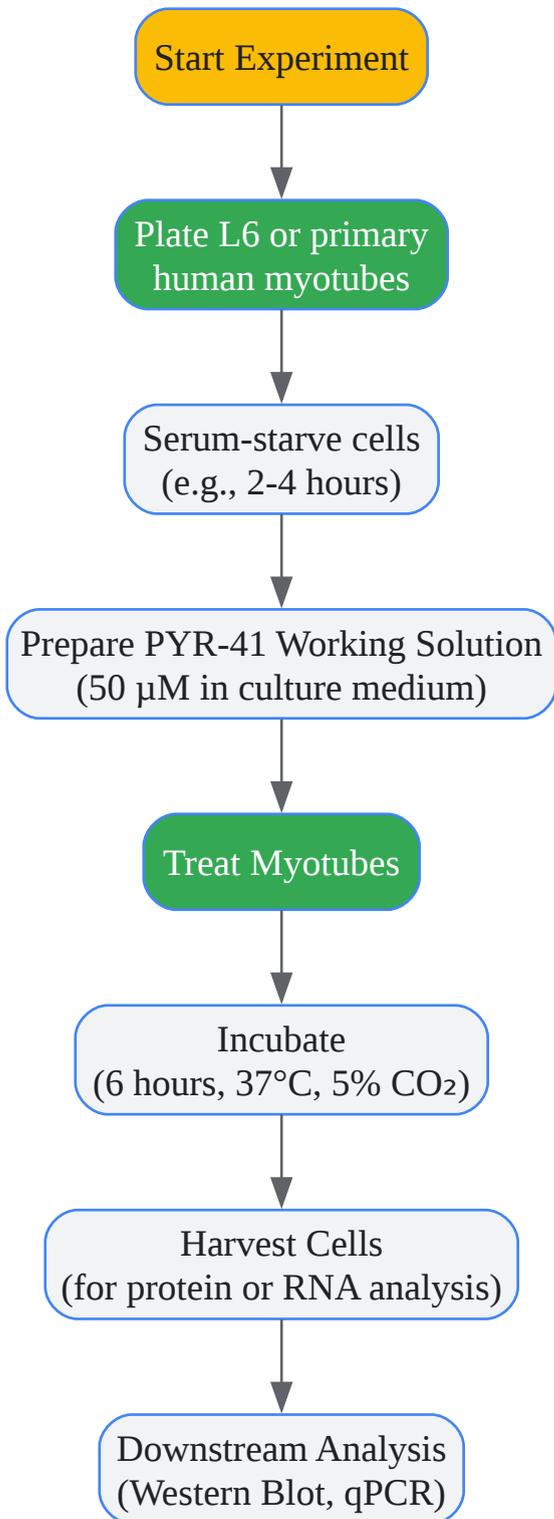
The following table summarizes key experimental data from the literature for use in cell-based assays.

Assay Type	Cell Line / System	Working Concentration	Incubation Time	Key Findings / Effect
E1 Inhibition	HI5 insect cells (expressing human UAE)	IC ₅₀ = 10 μM [3]	30 min [3]	Inhibition of E1-Ub thioester formation [3].
E1 Inhibition	HI5 insect cells (expressing human UAE)	IC ₅₀ = 6.4 μM [3]	Not Specified	Inhibition of UAE-catalyzed (³² P)-AMP:(³² P)-ATP exchange [3].
Cell-Based Assay	Rat L6 myotubes	50 μM [4]	6 hours [4]	Increased HIF-1α abundance; reduced PDK1 protein levels [4].
Cell-Based Assay	Primary Human Myotubes	50 μM [4]	6 hours [4]	Increased HIF-1α abundance [4].
General Cell-Based Inhibition	Various (e.g., cancer cells)	10 - 50 μM [3]	Varies	Blocks degradation of p53, inhibits NF-κB activation, induces apoptosis [3] [1].

Detailed Protocol: Inhibition of Ubiquitination in Cultured Myotubes

This protocol is adapted from a 2024 study investigating PDK1 regulation [4].

Workflow: PYR-41 Treatment in Myotubes



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Materials and Reagents:

- **Cell Model:** Rat L6 skeletal muscle myotubes or primary human myotubes [4].

- **PYR-41 Stock:** 74 mg/mL (199.29 mM) in DMSO [3].
- **Control Vehicle:** Pure DMSO, use at the same final concentration as **PYR-41** treatments (e.g., 0.025% v/v for 50 μ M **PYR-41**) [4].
- **Culture Medium:** Appropriate serum-free or low-serum medium for the cell type (e.g., DMEM) [4].

Step-by-Step Procedure:

- **Cell Preparation:** Culture and differentiate myotubes according to standard laboratory protocols. On the day of the experiment, it is recommended to serum-starve the cells for a period (e.g., 2-4 hours) to synchronize cell states [4].
- **Preparation of Working Solution:** Dilute the **PYR-41** DMSO stock solution into pre-warmed serum-free culture medium to achieve the final working concentration of **50 μ M** [4]. Vortex the solution gently to ensure complete mixing.
- **Treatment:** Aspirate the existing medium from the myotubes and carefully add the **PYR-41** working solution (or vehicle control solution) to the cells.
- **Incubation:** Incubate the cells for the desired duration (e.g., **6 hours**) in a standard cell culture incubator (37°C, 5% CO₂) [4].
- **Cell Harvesting:** After incubation, remove the treatment medium. Wash the cells once with cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) for subsequent protein or RNA analysis [4].
- **Downstream Analysis:**
 - **Western Blotting:** Confirm the efficacy of **PYR-41** treatment by probing for increased levels of proteins typically stabilized by proteasomal inhibition, such as **HIF-1 α** [4]. Investigate the levels of your protein of interest (e.g., PDK1 [4]).
 - **qPCR:** Analyze transcript levels to distinguish between post-translational and transcriptional regulation [4].

Critical Considerations for Experimental Design

- **Solvent Control:** The use of a vehicle control (DMSO) is mandatory, as DMSO itself can affect cellular processes. The final DMSO concentration should be kept as low as possible (typically \leq 0.1%) [4].
- **Mechanistic Specificity:** While **PYR-41** is a well-characterized E1 inhibitor, one study notes that it may also inhibit certain deubiquitinases (DUBs) and mediate cross-linking of specific protein kinases [3]. Researchers should be aware of these potential off-target effects when interpreting results.
- **Cellular Context:** Response to **PYR-41** can vary by cell type. For instance, while **PYR-41** reduced PDK1 protein in L6 myotubes, it did not have the same effect in primary human myotubes, despite

successfully stabilizing HIF-1 α in both systems [4]. Always validate the key readouts for your specific model.

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References

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